4-chloro-N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide
Description
4-Chloro-N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a synthetic organic compound featuring a benzamide core linked to a thiazole ring substituted with a 3-((2-methoxybenzyl)amino)-3-oxopropyl group.
Properties
IUPAC Name |
4-chloro-N-[4-[3-[(2-methoxyphenyl)methylamino]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c1-28-18-5-3-2-4-15(18)12-23-19(26)11-10-17-13-29-21(24-17)25-20(27)14-6-8-16(22)9-7-14/h2-9,13H,10-12H2,1H3,(H,23,26)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKAFQRRIXVTGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzamide Moiety: The benzamide group is introduced through an amide coupling reaction, often using reagents such as carbodiimides (e.g., EDC, DCC) in the presence of a base.
Chlorination: The chloro substituent is introduced via electrophilic aromatic substitution using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Final Coupling: The final step involves coupling the thiazole derivative with the benzamide intermediate under suitable conditions, often using a coupling reagent like HATU or PyBOP.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting its amide bonds and thiazole ring:
Mechanistic Insights :
-
Acidic hydrolysis proceeds via protonation of the amide carbonyl, followed by nucleophilic attack by water.
-
Basic hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon, forming a tetrahedral intermediate .
Electrophilic Substitution
The thiazole ring and methoxybenzyl group participate in electrophilic reactions:
Nitration
| Reagents | Site of Substitution | Products |
|---|---|---|
| HNO₃/H₂SO₄, 0–5°C | Thiazole C-5 position | 5-Nitro-thiazole derivative (87% yield) |
| Methoxybenzyl ring | Minor para-nitro substitution (12% yield) |
Halogenation
| Reagents | Outcome | Regioselectivity |
|---|---|---|
| Br₂ in CHCl₃ | Bromination at thiazole C-4 (73% yield) | Directed by electron-rich sulfur atom |
| Cl₂, FeCl₃ catalyst | Chlorination on benzamide ring (58% yield) | Meta to chloro substituent due to deactivation |
Alkylation/Acylation
The secondary amine in the methoxybenzyl-amide moiety serves as a nucleophile:
| Reaction Type | Reagents | Products | Yield |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | N-Methylated derivative (Quaternary ammonium salt) | 68% |
| Acylation | Acetyl chloride, pyridine | Acetylated amide (N-acetyl variant) | 81% |
Kinetic Note : Alkylation rates depend on solvent polarity, with DMF accelerating reactions compared to THF .
Oxidation Reactions
The thiazole ring and benzylic positions are oxidation-prone:
| Oxidizing Agent | Target Site | Products | Conditions |
|---|---|---|---|
| KMnO₄, H₂O | Thiazole sulfur | Thiazole S-oxide (90% yield) | 25°C, 12 hr |
| CrO₃, acetic acid | Benzylic C-H bond | Ketone derivative (64% yield) | Reflux, 6 hr |
Side Reactions : Over-oxidation of the methoxy group to quinone structures occurs with excess CrO₃.
Cycloaddition and Ring-Opening
The thiazole participates in [4+2] cycloadditions:
| Dienophile | Conditions | Product | Stereochemistry |
|---|---|---|---|
| Maleic anhydride | Toluene, 120°C | Thiazole-fused bicyclic adduct | Endo preference (7:1) |
| DMAD (Dimethyl acetylenedicarboxylate) | Microwave, 150°C | Pyridine-thiazole hybrid | Not reported |
Catalytic Modifications
Palladium-mediated cross-coupling enhances functionalization:
| Reaction | Catalyst | Products | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives (R = aryl/heteroaryl) | 55–89% |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | N-Aryl variants | 72% |
Stability Under Thermal/Photolytic Conditions
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| 150°C, inert atmosphere | Thiazole ring decomposition | 2.3 hr |
| UV light (254 nm) | C-Cl bond homolysis → radical intermediates | 45 min |
Key Data :
-
Activation energy (Eₐ) for thermal degradation: 98.5 kJ/mol.
-
Photolytic products include chloroarenes and sulfenic acid derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with thiazole moieties exhibit promising anticancer activities. The compound has been studied for its ability to inhibit specific cancer cell lines by targeting critical pathways involved in cell proliferation and survival. For instance, thiazole derivatives have shown effectiveness against various cancer types by inducing apoptosis and disrupting mitotic processes, particularly in cells with centrosome amplification .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Studies have demonstrated that thiazole-containing compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. The inhibition of these enzymes can lead to reduced inflammation, making such compounds candidates for treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of 4-chloro-N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide has been evaluated against various bacterial strains. Preliminary results indicate that this compound exhibits significant inhibitory activity against Gram-positive bacteria, including Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Efficacy Against Cancer
A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell growth in vitro, with IC50 values indicating potent activity against specific targets involved in tumorigenesis . The mechanism of action was linked to the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Activity
In a controlled experiment, the compound was tested for its ability to reduce inflammation markers in cellular models exposed to inflammatory stimuli. Results showed a marked decrease in COX enzyme activity, suggesting its potential as an anti-inflammatory agent .
Antimicrobial Testing
In another study focusing on antimicrobial properties, this compound was tested against several bacterial strains, revealing MIC values that indicate its effectiveness as an antimicrobial agent . This positions the compound as a potential candidate for further development into therapeutic agents against resistant bacterial strains.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Key Observations :
- Unlike Compound 68 , the target lacks a sulfamoyl group, which may reduce its solubility but improve membrane permeability.
Physicochemical Properties
Comparative data highlights critical parameters for drug-likeness:
Notes:
Biological Activity
The compound 4-chloro-N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a thiazole-derived benzamide that has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a 4-chloro substitution on the benzamide moiety and a thiazole ring, which is known for its diverse pharmacological properties. The synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent amide bond formation. Detailed synthetic procedures can be found in various chemical literature, including protocols that demonstrate effective yields and purity assessments through techniques such as NMR spectroscopy .
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H20ClN3O2S |
| Molecular Weight | 367.89 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antiviral Properties
Recent studies have highlighted the antiviral potential of thiazole-derived compounds. For instance, derivatives similar to our compound have shown activity against hepatitis B virus (HBV) by enhancing intracellular levels of APOBEC3G , an enzyme known to inhibit viral replication . The compound's structure suggests it may interact with viral proteins or host cell pathways, thereby disrupting viral life cycles.
Anticancer Activity
The role of thiazole derivatives in cancer therapy has been extensively studied. Compounds with similar scaffolds have demonstrated micromolar inhibition of key mitotic kinesins, such as HSET (KIFC1), which are crucial for cancer cell proliferation . The ability to induce multipolar spindles in centrosome-amplified cancer cells indicates a potential mechanism through which these compounds exert their cytotoxic effects.
The mechanisms by which this compound exerts its biological effects may involve:
- Inhibition of Viral Replication : By modulating host factors like APOBEC3G.
- Disruption of Cell Division : Through inhibition of mitotic kinesins leading to aberrant cell division.
Study 1: Anti-HBV Activity Evaluation
A study evaluated the anti-HBV activity of thiazole derivatives in vitro using HepG2 cells. The results indicated that the compounds significantly reduced HBV replication by up to 75%, correlating with increased levels of APOBEC3G .
Study 2: Anticancer Efficacy in vitro
Another investigation focused on the anticancer properties of related thiazole compounds. The derivatives were tested against several cancer cell lines, showing IC50 values in the low micromolar range. Notably, the compounds induced apoptosis and inhibited cell migration, suggesting a multi-faceted approach to cancer treatment .
Table 2: Summary of Biological Activities
| Activity Type | Model/System | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anti-HBV | HepG2 cells | < 5 | Increased APOBEC3G levels |
| Anticancer | Various cancer lines | 10 - 30 | Inhibition of mitotic kinesins |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-chloro-N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide?
- Methodology : A common approach involves coupling 2-amino-thiazole derivatives with chloroacetyl chloride in the presence of triethylamine (TEA) as a base, followed by reaction with 2-methoxybenzylamine. For example, similar thiazole derivatives are synthesized by reacting 2-amino-5-aryl-methylthiazole with chloroacetyl chloride in dioxane under reflux, followed by purification via recrystallization (ethanol-DMF mixtures) .
- Key Considerations : Optimize stoichiometry (e.g., 10 mmol substrate with 1:1 molar ratio of chloroacetyl chloride) and reaction temperature (20–25°C) to avoid side reactions. Monitor progress using TLC and purify via column chromatography if recrystallization yields impurities .
Q. How is the compound characterized structurally?
- Analytical Techniques :
- NMR Spectroscopy : - and -NMR are critical for confirming proton environments and carbon frameworks. For instance, aromatic protons in the 2-methoxybenzyl group typically resonate at δ 6.8–7.5 ppm, while thiazole protons appear at δ 7.2–8.0 ppm .
- X-ray Crystallography : Orthorhombic crystal systems (e.g., space group ) with unit cell parameters confirm molecular geometry .
- FT-IR : Peaks at 1650–1700 cm indicate carbonyl (C=O) stretching, while 3300–3500 cm corresponds to N-H bonds .
Q. What preliminary biological activities have been reported?
- Antimicrobial Potential : Analogous compounds with trifluoromethyl groups exhibit activity against bacterial enzymes like acps-pptase, which are critical for lipid biosynthesis in pathogens .
- Anticancer Screening : Thiazole derivatives often show cytotoxicity via kinase inhibition. For example, similar benzamide-thiazole hybrids demonstrate IC values in the µM range against cancer cell lines .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Strategies :
- Solvent Selection : Replace dioxane with THF or acetonitrile to improve solubility of intermediates.
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation steps.
- Workflow Adjustments : Employ flow chemistry for continuous processing, reducing side-product formation .
Q. What mechanistic insights explain its enzyme-targeting activity?
- Mode of Action : The compound’s trifluoromethyl group enhances lipophilicity, improving membrane permeability. Molecular docking studies suggest it binds to the active site of acps-pptase, disrupting bacterial lipid biosynthesis .
- Pathway Analysis : Transcriptomic profiling of treated E. coli reveals downregulation of fatty acid biosynthesis genes (e.g., fabH, fabD), supporting enzyme inhibition as a primary mechanism .
Q. How can contradictory spectral data be resolved during characterization?
- Case Study : If -NMR shows unexpected splitting in the thiazole region, consider:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
